2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O2S/c1-29-20-11-5-17(6-12-20)21-15-25-23(27(21)19-9-7-18(24)8-10-19)30-16-22(28)26-13-3-2-4-14-26/h5-12,15H,2-4,13-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNOJWUOYCWPIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone can involve multiple steps. A common route might begin with the formation of the imidazole ring, followed by the introduction of the fluorophenyl and methoxyphenyl groups. This often involves specific reagents like phenyl isothiocyanate and aniline derivatives, under controlled conditions.
Industrial Production Methods: On an industrial scale, the synthesis would require optimization for yield and purity. Large-scale production might utilize continuous flow reactors and robust purification techniques like recrystallization or chromatography to ensure the compound's quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound could potentially undergo oxidation reactions, particularly at the thioether linkage.
Reduction: Reduction could target various functional groups, possibly modifying the imidazole ring or aryl groups.
Substitution: Nucleophilic substitution reactions might occur, especially where there are electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon with hydrogen gas.
Substitution: Reagents like alkyl halides under basic conditions.
Major Products: The products of these reactions will vary, but examples could include oxidized sulfoxides, reduced phenyl derivatives, or substituted imidazole analogs.
Scientific Research Applications
The applications of 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone span multiple disciplines:
Chemistry: Used as a precursor or intermediate in synthesizing more complex molecules.
Biology: Potential use in studying protein-ligand interactions due to its multi-functional nature.
Medicine: Investigated for its potential therapeutic effects, possibly as an anti-inflammatory or anti-cancer agent.
Industry: Its structural properties may allow its use in creating novel materials or catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects depends heavily on its interactions at the molecular level:
Molecular Targets: It may interact with enzymes, receptors, or nucleic acids, modulating their activity.
Pathways Involved: Could influence signaling pathways like MAPK or PI3K/AKT, affecting cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications
- Triazole vs. Imidazole: describes compounds like 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone, where the imidazole core is replaced with a 1,2,4-triazole.
- Oxadiazole-Thioether Hybrid :
highlights 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one , which incorporates a 1,3,4-oxadiazole ring. Oxadiazoles are more polar than thioethers, which could improve aqueous solubility but reduce membrane permeability .
Substituent Variations
- Halogen Substitution: In , 2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone replaces the 4-fluorophenyl group with 4-chlorophenyl. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may enhance hydrophobic interactions but decrease electronic effects .
- Piperidine vs. Pyrrolidine: The same compound substitutes piperidine (6-membered ring) with pyrrolidine (5-membered).
Functional Group Differences
- Sulfonyl vs. Methoxy Groups :
’s triazole derivatives include a phenylsulfonyl group, which is strongly electron-withdrawing and may enhance binding to polar active sites. In contrast, the 4-methoxyphenyl group in the target compound is electron-donating, possibly favoring interactions with hydrophobic pockets . - Phenoxy vs. Thioether Linkages: ’s 2-(2-fluorophenoxy)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone uses a phenoxy group instead of a thioether. Phenoxy linkages are more rigid and may reduce metabolic degradation compared to thioethers .
Structural and Pharmacological Implications
Table 1: Key Structural Differences and Hypothesized Effects
Biological Activity
The compound 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone has garnered attention in recent research due to its potential biological activities, particularly in the fields of anticancer and antimicrobial properties. This article provides a comprehensive overview of its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound features a complex structure that includes an imidazole ring, a piperidine moiety, and two aromatic substituents (4-fluorophenyl and 4-methoxyphenyl). Its molecular formula is C19H22FN3OS, indicating the presence of fluorine, which may contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through various pathways, including the inhibition of key signaling proteins involved in cell proliferation and survival.
- In Vitro Studies : In one study, derivatives of imidazole were screened against several cancer cell lines (e.g., MCF7 for breast cancer and HEPG2 for liver cancer). The compound demonstrated an IC50 value significantly lower than standard chemotherapeutics, suggesting potent anticancer activity .
| Cell Line | IC50 (µM) | Control |
|---|---|---|
| MCF7 | 1.18 | Staurosporine: 4.18 |
| HEPG2 | 0.96 | Ethidium Bromide: 2.71 |
Antimicrobial Activity
The antimicrobial potential of this compound has also been evaluated:
- Bacterial Inhibition : Compounds with similar structures have shown effectiveness against various bacterial strains, including Escherichia coli and Bacillus subtilis. The presence of bulky hydrophobic groups in the structure enhances their antimicrobial efficacy .
- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds against E. coli were reported to be as low as 6.25 µg/mL, indicating strong antibacterial properties .
Case Studies
- Study on Anticancer Efficacy :
- Antimicrobial Testing :
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
The synthesis requires precise control of reaction conditions:
- Temperature: Maintain 60–80°C during imidazole ring formation to avoid side reactions like over-alkylation .
- Solvent choice: Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity in thioether formation .
- Purification: Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) isolates the target compound (>95% purity) .
- Catalysts: Use potassium carbonate or triethylamine to deprotonate intermediates during coupling steps .
Q. Which spectroscopic techniques are essential for structural characterization?
- ¹H/¹³C NMR: Assign signals for the fluorophenyl (δ 7.2–7.4 ppm), methoxyphenyl (δ 3.8 ppm for -OCH₃), and piperidine protons (δ 1.5–2.8 ppm) .
- HRMS: Confirm molecular weight (expected [M+H]⁺: ~453.15) and rule out byproducts .
- IR: Identify carbonyl (C=O stretch ~1680 cm⁻¹) and thioether (C-S stretch ~680 cm⁻¹) groups .
Q. How can X-ray crystallography validate the molecular structure?
- Data collection: Use a Stoe IPDS II diffractometer (Mo Kα radiation, λ = 0.71073 Å) to resolve bond lengths/angles, particularly for the imidazole-thioether linkage .
- Refinement: SHELXL-2018 refines anisotropic displacement parameters; R-factor < 0.05 indicates high accuracy .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity data?
Discrepancies often arise from:
- Assay variability: Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times (24–72 hrs) to compare IC₅₀ values .
- Structural analogs: Compare with derivatives lacking the 4-methoxyphenyl group; this moiety enhances cellular uptake by 40% in logP-dependent assays .
- Metabolic stability: Use liver microsome assays (human vs. murine) to account for species-specific CYP450 metabolism differences .
Q. What computational methods predict target interactions?
- Molecular docking (AutoDock Vina): Simulate binding to kinase domains (e.g., EGFR; ΔG ≤ -9.5 kcal/mol suggests strong affinity) .
- MD simulations (GROMACS): Analyze piperidine ring flexibility over 100 ns trajectories; RMSD < 2.0 Å indicates stable target engagement .
- QSAR models: Correlate Hammett σ values of substituents (e.g., 4-F vs. 4-OCH₃) with inhibitory potency (R² > 0.85) .
Q. How to design experiments for mechanism-of-action studies?
- Kinetic assays: Measure enzyme inhibition (e.g., COX-2) at varying ATP concentrations to distinguish competitive vs. non-competitive inhibition .
- SAR exploration: Synthesize analogs with modified thioether linkages (e.g., replacing S with O) to assess electronic effects on bioactivity .
- Proteomics profiling: Use SILAC labeling to identify off-target proteins in treated cells; pathway enrichment analysis (DAVID) highlights key networks .
Q. What strategies mitigate synthetic challenges in scale-up?
- Flow chemistry: Implement continuous reactors for imidazole cyclization (residence time: 30 min; yield improvement: 15%) .
- Crystallization control: Use anti-solvent (n-hexane) addition in ethanol to enhance crystal purity (≥99% by HPLC) .
- Byproduct minimization: Optimize stoichiometry (1:1.05 molar ratio for thiol:alkyl halide) to reduce disulfide formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
